![molecular formula C9H10INO3 B1359747 Methyl 2-ethoxy-5-iodonicotinate CAS No. 335078-24-5](/img/structure/B1359747.png)
Methyl 2-ethoxy-5-iodonicotinate
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Description
Methyl 2-ethoxy-5-iodonicotinate (MEIN) is a chemical compound that has been used for a variety of applications in scientific research. It is a key component in the synthesis of organic compounds and is also used in the study of biochemical and physiological effects. MEIN has the molecular formula C7H7INO2 and is a derivative of nicotinic acid. It is a colorless, volatile liquid that is soluble in water and alcohol.
Scientific Research Applications
Quantum Chemical and Spectroscopic Investigations
- Structural, Spectroscopic, and Electronic Properties : Methyl 2-ethoxy-5-iodonicotinate (and its variant, methyl 2‐chloro 4‐iodonicotinate) was investigated using density functional theory (DFT) for its structural, spectroscopic, and electronic properties. This research provides foundational knowledge for potential pharmaceutical applications, particularly in drug design for pulmonary fibrosis treatment (Pandimeena, Mathavan, Samuel, & Benial, 2022).
Antiviral Activity
- Potential Antiviral Compounds : A study explored derivatives of 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position, including 5-iodo-2-aminoindane, for their antiviral activities. These compounds, including those related to methyl 2-ethoxy-5-iodonicotinate, demonstrated significant inhibitory activity against retroviruses, indicating potential for therapeutic applications (Hocková et al., 2003).
Conversion to Hydrocarbons
- Conversion on Basic Zeolites : Research on the conversion of methyl halides, including compounds similar to methyl 2-ethoxy-5-iodonicotinate, to hydrocarbons on basic zeolites provides insights into potential applications in chemical synthesis and industrial processes (Murray, Chang, & Haw, 1993).
Polymerization Processes
- Polymerization of Cyclic Iminocarbonates : The polymerization of compounds related to methyl 2-ethoxy-5-iodonicotinate, such as 2-ethoxy-2-oxoline, has been studied, revealing potential applications in polymer science and materials engineering (Miyamoto et al., 1992).
Synthesis of Radioligands
- Synthesis of PET Radioligand MK-1064 : A study on synthesizing a PET radioligand, MK-1064, from methyl 2-chloro-5-iodonicotinate, demonstrates the utility of similar compounds in developing diagnostic tools in medical imaging and neuroscience (Gao, Wang, & Zheng, 2016).
properties
IUPAC Name |
methyl 2-ethoxy-5-iodopyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO3/c1-3-14-8-7(9(12)13-2)4-6(10)5-11-8/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIIUSJEURRBCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)I)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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